molecular formula C21H29N3O4 B5656397 N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride

N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride

Cat. No. B5656397
M. Wt: 387.5 g/mol
InChI Key: HCNVLWCILXXHFE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride, also known as CPP-115, is a compound that has gained increasing attention in the field of neuroscience research due to its potential therapeutic uses. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a key role in the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride acts as a potent inhibitor of GABA aminotransferase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride increases the levels of GABA available for release and binding to GABA receptors, leading to enhanced inhibitory neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
In addition to its effects on GABA metabolism, N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate. Studies have also suggested that N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride may have neuroprotective effects, potentially due to its ability to enhance GABAergic neurotransmission and reduce excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride for laboratory experiments is its high potency and selectivity for GABA aminotransferase inhibition. This allows for precise modulation of GABAergic neurotransmission without significant effects on other neurotransmitter systems. However, one limitation of N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride is its relatively short half-life, which may require frequent dosing in experimental settings.

Future Directions

N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders, and further research is needed to fully elucidate its therapeutic potential. Future studies may focus on optimizing dosing regimens and delivery methods to maximize the therapeutic effects of N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride. Additionally, the potential for drug-drug interactions and long-term safety of N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride should be further investigated.

Synthesis Methods

N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with cyclopropylamine, followed by the coupling of the resulting cyclopropyl-4-methoxybenzylamine with L-prolyl-4-piperidinol. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride.

Scientific Research Applications

N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has been widely studied for its potential therapeutic uses in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and decreased excitability. This mechanism of action has been implicated in the anticonvulsant and anxiolytic effects of N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride.

properties

IUPAC Name

N-cyclopropyl-4-methoxy-2-[1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-27-16-6-7-17(20(25)23-14-4-5-14)19(13-16)28-15-8-11-24(12-9-15)21(26)18-3-2-10-22-18/h6-7,13-15,18,22H,2-5,8-12H2,1H3,(H,23,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNVLWCILXXHFE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C(=O)C4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C(=O)[C@@H]4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-methoxy-2-[(1-L-prolylpiperidin-4-yl)oxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.